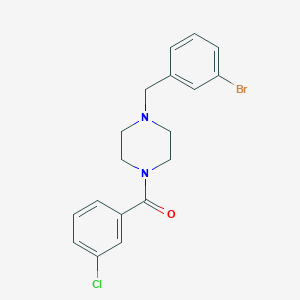
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine, also known as BBP, is a chemical compound that belongs to the class of piperazine derivatives. BBP has been studied extensively due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine is not fully understood. However, it has been suggested that 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine may exert its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has also been reported to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and differentiation.
Biochemical and physiological effects:
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has also been found to inhibit the growth of fungal species by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. Moreover, 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been reported to inhibit the replication of HIV and HSV by inhibiting the activity of viral enzymes.
Advantages and Limitations for Lab Experiments
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer, antifungal, and antiviral activities. However, 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has some limitations for lab experiments. It is toxic to cells at high concentrations and has poor solubility in water, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine. One possible direction is to investigate the structure-activity relationship of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine and its derivatives to identify more potent and selective HDAC inhibitors. Another direction is to explore the potential applications of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine in combination with other anticancer, antifungal, or antiviral agents to enhance their efficacy. Moreover, the development of novel drug delivery systems for 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine may improve its bioavailability and reduce its toxicity. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine in animal models may provide valuable information for its clinical development.
Synthesis Methods
The synthesis of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine involves the reaction of 1-(3-bromobenzyl)piperazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction produces 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine as a white solid with a melting point of 154-156°C. The yield of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine can be improved by optimizing the reaction conditions, such as the molar ratio of reactants, reaction time, and temperature.
Scientific Research Applications
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antiviral activities. 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has also been found to inhibit the growth of fungal species such as Candida albicans and Aspergillus fumigatus. Moreover, 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been reported to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
properties
Molecular Formula |
C18H18BrClN2O |
|---|---|
Molecular Weight |
393.7 g/mol |
IUPAC Name |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C18H18BrClN2O/c19-16-5-1-3-14(11-16)13-21-7-9-22(10-8-21)18(23)15-4-2-6-17(20)12-15/h1-6,11-12H,7-10,13H2 |
InChI Key |
WLZSCIKJKBMZHJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine](/img/structure/B229412.png)


![methyl 3-[(5-nitro-3-phenyl-1H-indazol-1-yl)methyl]benzoate](/img/structure/B229417.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B229420.png)


![1-(2-Fluorophenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229427.png)
![1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229428.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229434.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229437.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229439.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229440.png)
![5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229441.png)